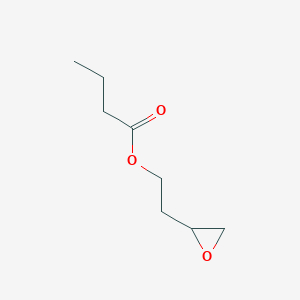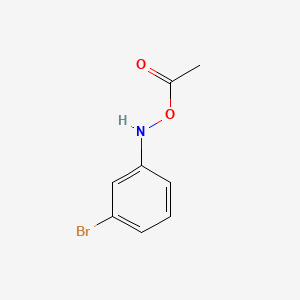
(3-Bromoanilino) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromoanilino) acetate is an organic compound that features a bromine atom attached to the benzene ring and an acetate group linked to the aniline nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromoanilino) acetate typically involves the bromination of aniline derivatives followed by acetylation. One common method is the bromination of aniline to form 3-bromoaniline, which is then reacted with acetic anhydride to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of phase-transfer catalysts to enhance the reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
(3-Bromoanilino) acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Aplicaciones Científicas De Investigación
(3-Bromoanilino) acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3-Bromoanilino) acetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromoaniline: A precursor to (3-Bromoanilino) acetate, used in similar applications.
4-Bromoaniline: Another brominated aniline derivative with different substitution patterns.
3-Bromoanisole: A related compound with a methoxy group instead of an acetate group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and an acetate group makes it a versatile intermediate in various synthetic and research applications .
Propiedades
Número CAS |
114838-63-0 |
|---|---|
Fórmula molecular |
C8H8BrNO2 |
Peso molecular |
230.06 g/mol |
Nombre IUPAC |
(3-bromoanilino) acetate |
InChI |
InChI=1S/C8H8BrNO2/c1-6(11)12-10-8-4-2-3-7(9)5-8/h2-5,10H,1H3 |
Clave InChI |
CELOWHWVIPXNSU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONC1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


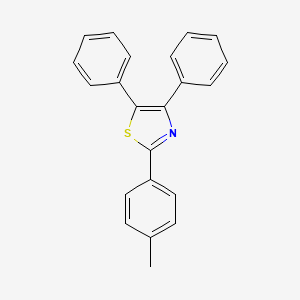

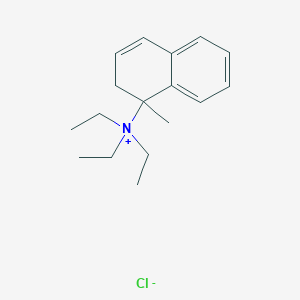
![Ethanone, 1-[4-(phenylmethyl)-3-pyridinyl]-](/img/structure/B14287566.png)
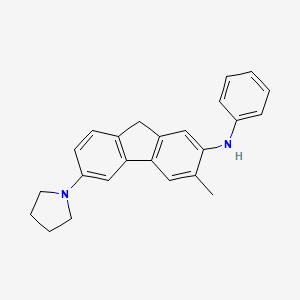
![2-[2-(Acetyloxy)ethoxy]ethyl 2-formylbenzoate](/img/structure/B14287574.png)
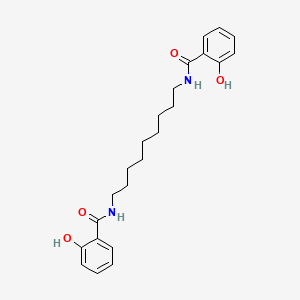
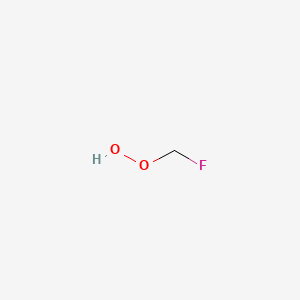
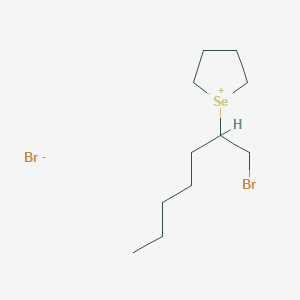

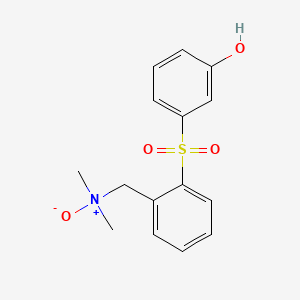
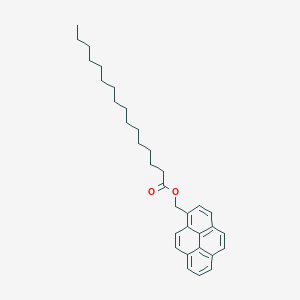
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
